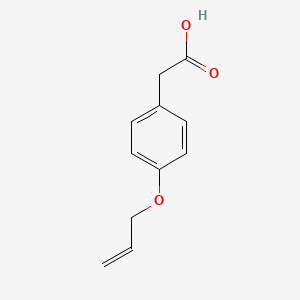

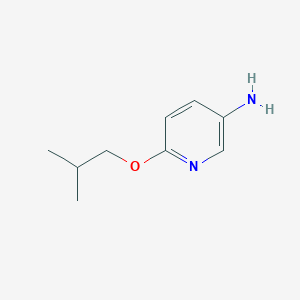

![molecular formula C16H15F3N6S B2943506 N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine CAS No. 2034226-24-7](/img/structure/B2943506.png)

N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are known for their various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .

Synthesis Analysis

The synthesis of similar compounds involves a sequence of processes. It starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea. The next step involves the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3, which is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis

The molecular structure of these compounds has been confirmed by 1H and 13C NMR, and mass spectrometry data . For example, the 1H NMR spectrum of a similar compound, 2-Chloro-N-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4-amine, shows peaks at δ, ppm: 6.38–6.42 m (2H, CH, thiophene; CH, pyridine), 7.51–7.60 m (2H, CH, thiophene; CH, pyridine), 7.80 s (1H, NH), 8.14–8.18 m (2H, pyridine) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been described in the Synthesis Analysis section. The reaction involves the formation of thieno[2,3-d]pyrimidine-2,4-diol, followed by its chlorination and subsequent reaction with pyridine amines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-Chloro-N-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4-amine is an off-white solid with a melting point of 163-164°C .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine have been documented, highlighting their structural and microanalytical data. These compounds have been synthesized through various chemical reactions, with their structures confirmed by spectral data and analytical techniques. For example, Mittal et al. (2011) synthesized and characterized substituted tricyclic compounds, including derivatives of thieno[2,3-d]pyrimidin-4-amine, showing significant antimicrobial activities (Mittal, Sarode & Vidyasagar, 2011).

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of derivatives of N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine. These compounds have been evaluated against various bacteria and fungi, with many showing significant anti-bacterial and anti-fungal activities. For instance, the study by Mittal et al. (2011) found that most of the synthesized compounds exhibited significant antimicrobial activities against bacteria such as Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Streptococcus aureus, as well as fungi including Aspergillus niger and Aspergillus flavus (Mittal, Sarode & Vidyasagar, 2011).

Antiproliferative Activity

Some derivatives have been investigated for their antiproliferative effects, particularly against cancer cell lines. For instance, Atapour-Mashhad et al. (2017) reported on the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, evaluating their antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines, indicating potential as therapeutic agents (Atapour-Mashhad et al., 2017).

Antioxidant Activity

The antioxidant properties of some derivatives have also been explored. Kotaiah et al. (2012) synthesized N-substituted phenyl derivatives and evaluated their in vitro antioxidant activity, finding significant radical scavenging abilities in certain compounds, indicating their potential for further development as antioxidant agents (Kotaiah, Harikrishna, Nagaraju & Venkata Rao, 2012).

Future Directions

Thienopyrimidines, including “N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine”, exhibit a broad range of biological and pharmacological activities. Future research could focus on the design and synthesis of novel derivatives and studying their in vitro activity against various microorganisms . Additionally, the development of more potent inhibitors, representing a novel chemotype, could be a valuable direction for future research .

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidines have been known to exhibit various biological properties and therapeutic potentials . They have shown significance in anticancer , antitumor , antimicrobial , antiviral , and anti-inflammatory activities.

Mode of Action

Thieno[2,3-d]pyrimidines have been reported to inhibit cyclin-dependent kinase 4 (cdk4) . CDK4 is a serine/threonine protein kinase that plays a key role in regulating cell cycle progression . Overexpression of CDK4 has been identified in a wide variety of cancers .

Biochemical Pathways

Thieno[2,3-d]pyrimidines have been reported to inhibit cdk4 , which plays a key role in the G1/S phase transition of the cell cycle . This suggests that the compound may affect cell cycle progression.

Pharmacokinetics

The synthesis of similar thieno[2,3-d]pyrimidine compounds has been reported , suggesting that they can be efficiently synthesized and may have promising biological activity.

Result of Action

Thieno[2,3-d]pyrimidines have been reported to have various pharmacological significances including anticancer , antitumor , antimicrobial , antiviral , and anti-inflammatory activities.

Action Environment

The presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .

properties

IUPAC Name |

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N6S/c17-16(18,19)12-7-13(21-8-20-12)25-4-1-10(2-5-25)24-14-11-3-6-26-15(11)23-9-22-14/h3,6-10H,1-2,4-5H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQNZPJJVNSQAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=C3C=CSC3=NC=N2)C4=NC=NC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

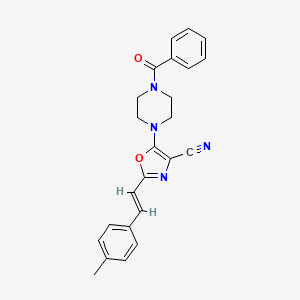

![2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2943425.png)

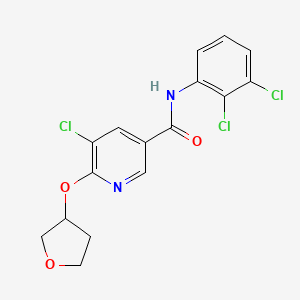

![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide](/img/structure/B2943429.png)

![(2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2943432.png)

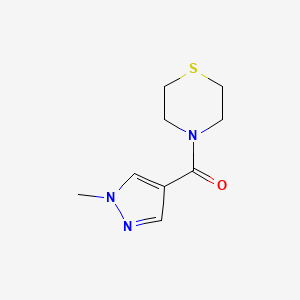

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943434.png)

![2-Methoxybenzo[d]thiazol-5-amine](/img/structure/B2943437.png)

![6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B2943438.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2943440.png)

![7-(4-fluorophenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2943446.png)